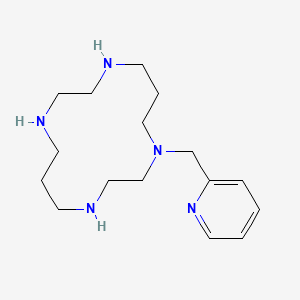![molecular formula C8H12O5 B14279609 Dimethyl [(oxiran-2-yl)methyl]propanedioate CAS No. 155701-35-2](/img/structure/B14279609.png)
Dimethyl [(oxiran-2-yl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(oxiran-2-yl)methyl]propanedioate is an organic compound that features an oxirane (epoxide) ring and a propanedioate (malonate) ester group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(oxiran-2-yl)methyl]propanedioate can be synthesized through the reaction of dimethyl malonate with epichlorohydrin in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the malonate anion attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(oxiran-2-yl)methyl]propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include amino alcohols, hydroxy esters, and thioethers.
Oxidation: Products include diols and other oxidized derivatives.
Reduction: Products include alcohols and reduced esters.
Scientific Research Applications
Dimethyl [(oxiran-2-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its reactive groups can form cross-linked networks.
Mechanism of Action
The mechanism of action of dimethyl [(oxiran-2-yl)methyl]propanedioate involves the reactivity of its epoxide ring and ester groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The ester groups can participate in hydrolysis, transesterification, and other ester-related reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Lacks the epoxide ring but has similar ester groups.
Epichlorohydrin: Contains an epoxide ring but lacks the ester groups.
Diethyl [(oxiran-2-yl)methyl]propanedioate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
Dimethyl [(oxiran-2-yl)methyl]propanedioate is unique due to the combination of an epoxide ring and malonate ester groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Properties
CAS No. |
155701-35-2 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
dimethyl 2-(oxiran-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-11-7(9)6(8(10)12-2)3-5-4-13-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
BDKYSYBBIMIKJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)





![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
